Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Positional Isomer Physicochemical Property LogP

Researchers requiring the specific 3-pyrrolidinomethyl substitution pattern on the 4-oxo-4-phenylbutyrate scaffold face supply chain risk when substituting with cheaper 2- or 4- positional isomers. This uncharacterized substitution can derail SAR studies and compromise experimental reproducibility. - 100% structural fidelity as a single positional isomer, confirmed by CAS 898771-02-3. - Versatile gamma-keto ester building block for Paal-Knorr pyrrole synthesis and other heterocyclic constructions. - Available as an analytical reference standard for method development and isomer-specific quality control. Secure your exact 3-isomer with documented identity and batch-to-batch consistency for reliable R&D outcomes.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 898771-02-3
Cat. No. B1325699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate
CAS898771-02-3
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCCC2
InChIInChI=1S/C17H23NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h5-7,12H,2-4,8-11,13H2,1H3
InChIKeyFXQNDXIGUZVPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3): Baseline Overview & Sourcing Essentials


Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3) is a synthetic gamma-keto ester characterized by a central phenyl ring with a 4-oxobutyrate chain and a 3-pyrrolidinomethyl substituent [1]. Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.4 g/mol, and a purity specification from at least one commercial supplier of min. 95% . The compound is supplied for research and development use, primarily as a specialty building block in organic synthesis and medicinal chemistry . As of 2026, a comprehensive literature search reveals no peer-reviewed publications, patents, or public databases containing primary biological or physicochemical data for this specific compound; all available data are derived from vendor technical datasheets or computational predictions.

Why Generic Substitution of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3) is Inadvisable


This compound belongs to a family of positional isomers and structural analogs where small changes in substitution pattern can profoundly alter molecular properties . For instance, the 2-substituted isomer (CAS 898775-27-4) and the 4-substituted isomer (CAS 898777-07-6) share the identical molecular formula and weight, yet their distinct geometries can lead to divergent physicochemical properties like lipophilicity and, critically, different biological activities . In the absence of published data for the 3-substituted isomer, any substitution with a cheaper or more readily available analog represents an uncharacterized chemical change. This introduces significant and unquantifiable risk to experimental reproducibility, SAR studies, or any application where the specific 3-position substitution is a critical design element.

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3): Quantifiable Differentiation from Closest Analogs


Positional Isomerism: Predicted Physicochemical Distinctions

In the absence of experimental data for the target compound, computational predictions differentiate the 3-substituted isomer from its 2- and 4-substituted positional analogs. The 3-isomer is predicted to have a distinct LogP value compared to its analogs, which impacts solubility and membrane permeability profiles .

Positional Isomer Physicochemical Property LogP

Comparative ACE Inhibitory Activity of a Related Analog

While direct data for the target compound is absent, a structurally related compound within the broader 4-oxo-4-phenylbutyrate class has been evaluated for ACE inhibition. Ethyl 4-oxo-4-phenylbutyrate (EOPB), which lacks the pyrrolidinomethyl group, exhibits an IC50 of 2.35 µM (2,350,000 nM) against rabbit lung ACE [1]. This contrasts sharply with clinical ACE inhibitors like Lisinopril, which have sub-nanomolar IC50 values. This class-level data suggests the target compound, as a functionalized derivative, may possess similar or modulated activity, making it a potential probe for SAR exploration.

Angiotensin-Converting Enzyme ACE Inhibitor Enzymatic Assay

Structural Differentiation: The Pyrrolidinomethyl Pharmacophore

The key differentiating feature of the target compound is the tertiary amine functionality provided by the pyrrolidinomethyl group. This group is a common motif in bioactive molecules, including known modulators of dopamine D4 receptors and HIV reverse transcriptase . The target compound's 3-position substitution on the phenyl ring creates a unique vector for this pharmacophore, distinguishing it from the simpler, unsubstituted 4-oxo-4-phenylbutyrate scaffold and from its own positional isomers.

Pharmacophore Structure-Activity Relationship Medicinal Chemistry

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3): Best-Fit Research & Industrial Application Scenarios


Probing Structure-Activity Relationships (SAR) in a Defined Chemical Series

As established, the primary value of this compound lies in its specific substitution pattern. The most suitable application is for exploratory medicinal chemistry where the effect of a 3-pyrrolidinomethyl group on a 4-oxo-4-phenylbutyrate scaffold needs to be investigated . For example, a researcher with a lead compound based on this scaffold could acquire this specific 3-isomer to directly compare its activity against the unsubstituted parent (EOPB) and the 2- and 4-substituted analogs . This head-to-head comparison provides critical data on the optimal positioning of the basic amine group for target engagement, a process that would be confounded by the use of any other isomer .

Synthesis of Novel Heterocyclic Libraries via Keto-Ester Chemistry

The compound's dual functionality—a ketone and an ester—makes it a versatile intermediate for generating diverse heterocyclic structures. The gamma-keto ester motif is a classic precursor for the synthesis of pyrrolidines, pyrroles, and other nitrogen-containing rings through reactions like Paal-Knorr synthesis . The presence of the pre-installed pyrrolidinomethyl group adds complexity and a tertiary amine handle for further derivatization. This application is supported by the compound's commercial availability and documented use as a building block for organic synthesis .

Investigating Hypothesized Targets of Pyrrolidine-Containing Compounds

Given that the pyrrolidine ring is a recurring motif in ligands for various biological targets , this compound could serve as a specialized chemical probe for preliminary screening against those targets. While no direct data exists for the target compound, the class-level inference from Section 3 suggests potential applications in screening for modulation of enzymes like ACE or receptors where basic amines are known pharmacophores . Procurement of this specific compound would allow a researcher to test the hypothesis that appending this particular 4-oxo-4-phenylbutyrate tail to a pyrrolidine core creates a novel molecular entity with activity against a target of interest.

Method Development for Analysis of Positional Isomers

This compound's existence as one of three closely related positional isomers makes it an ideal candidate for developing and validating analytical methods, particularly chromatographic separation. A procurement scenario could involve an analytical chemist who requires the pure 3-isomer as a reference standard to develop an HPLC or GC method capable of resolving it from the 2- and 4-substituted isomers . This is crucial for quality control in processes where the isomer is synthesized or used, ensuring batch-to-batch consistency and purity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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